molecular formula C22H26N4O2 B2990434 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-ethoxynaphthalen-1-yl)methanone CAS No. 1286710-49-3

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-ethoxynaphthalen-1-yl)methanone

Cat. No.: B2990434
CAS No.: 1286710-49-3
M. Wt: 378.476
InChI Key: JQHFTOMDOGOEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative . Piperazine derivatives have been studied for their anti-inflammatory effects . They have been found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, piperazine derivatives have been studied for their reactivity. For example, they have been found to exhibit anti-nociceptive activity, reducing the paw licking time of animals in the second phase of the formalin test .

Scientific Research Applications

Molecular Interactions and Pharmacological Activities

Research has delved into the molecular interaction of pyrazole derivatives with cannabinoid receptors, demonstrating the potential of these compounds in modulating receptor activities. One study highlighted the conformational analysis and pharmacophore modeling for CB1 cannabinoid receptor ligands, suggesting the significance of the N1 aromatic ring moiety in steric binding interactions (J. Shim et al., 2002).

Synthesis and Pharmacological Evaluation

A significant portion of research focuses on the synthesis of pyrazole derivatives and their evaluation as pharmacological agents. For instance, the synthesis of a σ1 receptor antagonist clinical candidate for pain management showcases the compound's solubility and permeability, marking it as a potential BCS class I compound. This research underscores the compound's high metabolic stability across species, linked to a favorable pharmacokinetic profile and antinociceptive properties (J. Díaz et al., 2020).

Antimicrobial Activities

The antimicrobial potential of pyrazole derivatives has been a significant area of interest. Various studies have synthesized new pyridine derivatives, demonstrating variable and modest activity against bacteria and fungi. These findings open avenues for further exploration of pyrazole-based compounds as antimicrobial agents (N. Patel et al., 2011).

Novel Synthesis Approaches

Innovative synthesis methods for pyrazole derivatives have been developed, such as the diversity-oriented synthesis of tetrahydropyrans using oxidative carbon-hydrogen bond activation and click chemistry. This approach provides rapid access to structurally diverse compounds for screening against various biological targets, showcasing the versatility of pyrazole derivatives in drug discovery and chemical biology (Nilesh Zaware et al., 2011).

Future Directions

The future directions for this compound could involve further investigation into its biological activity and potential therapeutic applications. Given the observed anti-inflammatory effects of similar compounds, this compound could be studied for potential use in treating inflammatory conditions .

Properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-2-28-20-9-8-18-6-3-4-7-19(18)21(20)22(27)25-15-12-24(13-16-25)14-17-26-11-5-10-23-26/h3-11H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHFTOMDOGOEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.